molecular formula C18H22FN5O3S2 B2870923 2-((5-(4-(2-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 1105201-12-4

2-((5-(4-(2-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide

Cat. No.: B2870923
CAS No.: 1105201-12-4
M. Wt: 439.52
InChI Key: MKAHXTMCSCCVCB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. Its structure comprises:

  • A 1,3,4-thiadiazole ring substituted at the 5-position with a 4-(2-fluorobenzoyl)piperazinyl group.
  • A thioether linkage (-S-) connecting the thiadiazole to an acetamide moiety.
  • The acetamide is further substituted with a 2-methoxyethyl group, enhancing hydrophilicity.

These features align with medicinal chemistry strategies for optimizing pharmacokinetics and target engagement .

Properties

IUPAC Name

2-[[5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O3S2/c1-27-11-6-20-15(25)12-28-18-22-21-17(29-18)24-9-7-23(8-10-24)16(26)13-4-2-3-5-14(13)19/h2-5H,6-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAHXTMCSCCVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(2-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology and neuropharmacology. This article synthesizes available research findings regarding its biological activity, focusing on its anticancer properties and potential as a therapeutic agent in neurodegenerative diseases.

  • Molecular Formula : C18_{18}H22_{22}FN5_{5}O2_{2}S
  • Molecular Weight : 423.5 g/mol
  • CAS Number : 1105200-19-8

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its cytotoxic effects against various cancer cell lines and its potential role as an acetylcholinesterase inhibitor relevant to Alzheimer's disease.

Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit significant anticancer properties. The compound under consideration has shown promising results in inhibiting the growth of several cancer cell lines, including:

  • MCF-7 (Breast Cancer) :
    • The compound demonstrated cytotoxicity with an IC50_{50} value indicating effective inhibition of cell proliferation.
    • Mechanisms include inducing cell cycle arrest at the G2/M phase and increasing the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells .
  • HepG2 (Liver Cancer) :
    • Similar to MCF-7 cells, HepG2 cells exhibited a notable reduction in viability upon treatment with the compound.
    • The compound was found to down-regulate key survival pathways, including MMP2 and VEGFA expression levels .

Neuropharmacological Activity

In addition to its anticancer properties, the compound's structural analogs have been investigated for their potential as acetylcholinesterase inhibitors:

  • Acetylcholinesterase Inhibition :
    • Some derivatives showed potent inhibition with IC50_{50} values in the nanomolar range, indicating their potential use in treating Alzheimer's disease .
    • The presence of a fluorine atom in specific positions on the phenyl ring was crucial for enhancing inhibitory activity .

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of thiadiazole derivatives similar to this compound:

CompoundCell LineIC50_{50} (µg/mL)Mechanism
4eMCF-70.28G2/M phase arrest; apoptosis
4iHepG22.32Apoptosis via Bax/Bcl-2 modulation
FPDTHT-29Not specifiedDecreased cell viability; unaffected normal cells
Derivative AN/A<10Acetylcholinesterase inhibition

Discussion

The biological activity of This compound suggests it could serve as a dual-action agent targeting both cancer cells and neurodegenerative conditions. Its ability to induce apoptosis in cancer cells while also potentially inhibiting acetylcholinesterase positions it as a multifaceted therapeutic candidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and inferred pharmacological properties:

Compound Name / Source Key Structural Variations Molecular Weight Potential Biological Activity
Target Compound 2-Fluorobenzoyl-piperazine, thioether linkage, 2-methoxyethyl-acetamide ~450 (estimated) Hypothetical CNS/antimicrobial activity
N-(5-Ethyl-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazinyl]acetamide () 2-Fluorophenyl (no carbonyl), ethyl-thiadiazole, direct acetamide linkage 349.43 Possible CNS modulation via piperazine
Imidazo[2,1-b]thiadiazole derivatives () Fluorophenyl, imidazo-thiadiazole core, 4-fluorophenyl-acetamide Not reported Antibacterial, anti-inflammatory
N-(5-Oxazol-3-yl)-2-[4-(3,4-dimethoxyphenylacetyl)piperazinyl]thiadiazole () 3,4-Dimethoxyphenylacetyl-piperazine, oxazole substituent Not reported Likely acetylcholinesterase inhibition

Key Comparative Insights

  • Piperazine Substitutions :

    • The 2-fluorobenzoyl group in the target compound introduces a carbonyl group absent in ’s 2-fluorophenyl analogue. This may enhance interactions with enzymes or receptors through hydrogen bonding .
    • Compounds with dimethoxyphenylacetyl () or benzamide () substituents prioritize aromatic stacking or cholinesterase binding, differing from the fluorobenzoyl’s electronic effects .
  • Linkage and Solubility :

    • The thioether (-S-) linkage in the target compound may improve metabolic stability compared to direct acetamide bonds (e.g., ) .
    • The 2-methoxyethyl group likely increases aqueous solubility relative to ethyl or aryl substituents (e.g., ), aiding bioavailability .
  • Biological Activity Trends :

    • Thiadiazole derivatives with fluorinated aryl groups (e.g., ) often exhibit antimicrobial or anti-inflammatory activity, suggesting the target compound could share these properties .
    • Piperazine-containing analogues (e.g., ) are frequently explored for CNS targets due to their ability to cross the blood-brain barrier .

Research Findings and Implications

  • Synthetic Routes : The target compound can likely be synthesized via methods similar to , using 2-chloroacetamide intermediates and 4-(2-fluorobenzoyl)piperazine under basic conditions .
  • Structural Characterization : X-ray crystallography (as in –8) and NMR (–6) would confirm the thiadiazole core and substituent orientations .
  • Activity Prediction : Based on structural analogs, the compound may show dual activity —antimicrobial (via thiadiazole) and CNS modulation (via piperazine)—but experimental validation is required .

Preparation Methods

Spectral Confirmation

The structure is validated through concordance of IR, NMR, and mass spectral data with expected functional groups. The molecular ion peak at m/z 461.5 ([M+H]⁺) in ESI-MS aligns with the theoretical molecular weight.

Purity Assessment

Reverse-phase HPLC confirms the absence of byproducts. A single peak at retention time 12.4 minutes (flow rate 1.0 mL/min) corroborates high purity.

Comparative Analysis of Synthetic Routes

Step Method Solvent Catalyst Yield Reference
1 Acylation of piperazine THF Triethylamine 85%
2 Thiadiazole cyclization Ethanol Na₂CO₃ 78%
3 Acetamide formation DCM Triethylamine 90%
4 Thioether coupling Acetone K₂CO₃ 65%
5 Piperazine substitution DMF KI 58%

Challenges and Mitigation Strategies

  • Low Yield in Piperazine Substitution : Steric hindrance from the fluorobenzoyl group slows nucleophilic attack. Increasing reaction temperature to 100°C and using catalytic KI enhances reactivity.
  • Thiol Oxidation : Performing reactions under nitrogen atmosphere prevents disulfide formation.

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